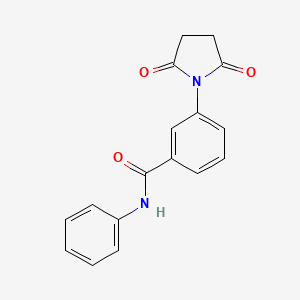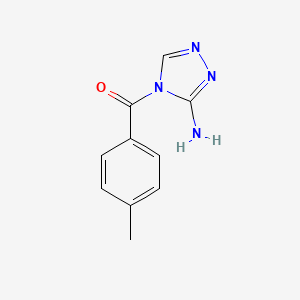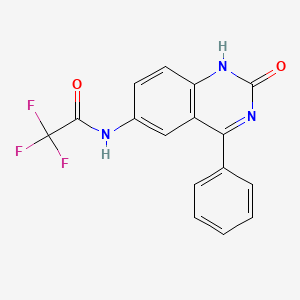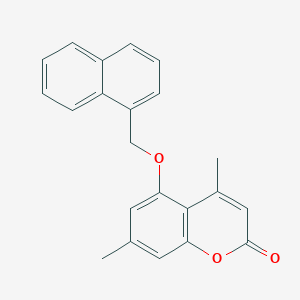![molecular formula C16H16ClNO3S B5764858 1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)
1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline, also known as CPTMQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the family of tetrahydroquinoline derivatives and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to act by inhibiting various cellular processes, including DNA replication, protein synthesis, and cell division. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, the process of new blood vessel formation. In viral infections, it has been found to inhibit viral replication and inhibit the activity of reverse transcriptase. In bacterial infections, it has been found to exhibit bactericidal activity by disrupting the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It exhibits potent anticancer, antiviral, and antimicrobial activities, making it a promising compound for further research. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well documented.
Direcciones Futuras
There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on optimizing its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a therapeutic agent. Additionally, further studies could investigate the potential use of this compound in combination with other drugs or therapies to enhance its anticancer, antiviral, and antimicrobial activities.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, viral infections, and bacterial infections. Its synthesis method is relatively straightforward, and it exhibits potent biological activities. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline involves the reaction of 4-chlorobenzenesulfonyl chloride with 6-methoxy-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction results in the formation of this compound with a yield of around 70-80%. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
In antiviral research, this compound has been found to inhibit the replication of hepatitis C virus (HCV) and human immunodeficiency virus (HIV). It has also been shown to inhibit the activity of reverse transcriptase, an enzyme required for the replication of HIV.
In antimicrobial research, this compound has been found to exhibit activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-6-methoxy-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-21-14-6-9-16-12(11-14)3-2-10-18(16)22(19,20)15-7-4-13(17)5-8-15/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWMIFDTVWXQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1-naphthyl-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5764775.png)

![2-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5764795.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5764807.png)


![4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine](/img/structure/B5764831.png)


![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5764850.png)
![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)

